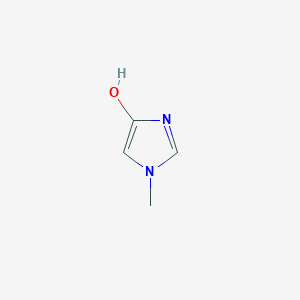
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate nitriles and hydrazines.
Introduction of the hydrazino group: This step may involve the reaction of the triazine intermediate with hydrazine or its derivatives under controlled conditions.
Attachment of the acetylpiperazinyl group: This can be done through nucleophilic substitution reactions, where the triazine intermediate reacts with acetylpiperazine.
Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can lead to a variety of functionalized triazine derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.
作用機序
The mechanism of action of 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity.
Pathway modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
- 2-Hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
- 2-Hydrazino-4-(4-ethylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
- 2-Hydrazino-4-(4-benzylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
Uniqueness
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is unique due to the presence of the acetylpiperazinyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
特性
CAS番号 |
58892-46-9 |
|---|---|
分子式 |
C10H14F3N7O |
分子量 |
305.26 g/mol |
IUPAC名 |
1-[4-[4-hydrazinyl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H14F3N7O/c1-6(21)19-2-4-20(5-3-19)9-16-7(10(11,12)13)15-8(17-9)18-14/h2-5,14H2,1H3,(H,15,16,17,18) |
InChIキー |
BXKIGIOXWXCDMS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)NN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

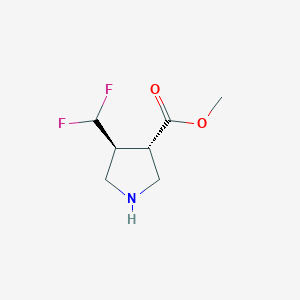
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
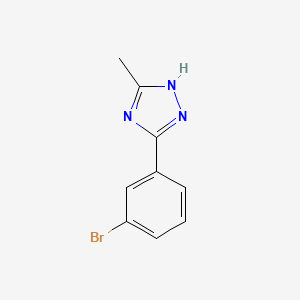

![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
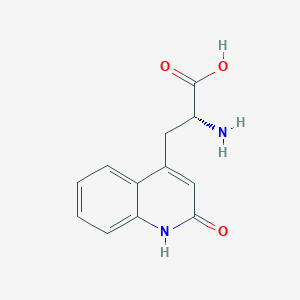
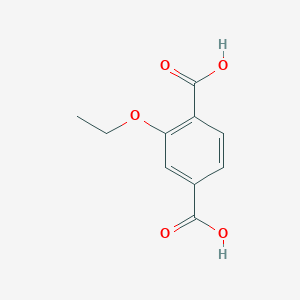
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)

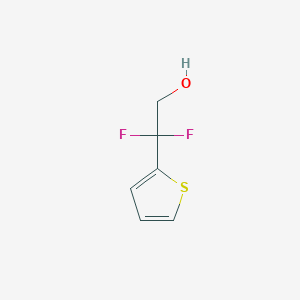
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)
